

# Application Notes and Protocols for Aflatoxin M2 Analysis

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## Compound of Interest

Compound Name: Aflatoxin M2-13C17

Cat. No.: B15141633

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## Introduction

Aflatoxin M2 (AFM2) is a hydroxylated metabolite of Aflatoxin B2, a mycotoxin produced by certain species of *Aspergillus* fungi.[1] When dairy cattle consume feed contaminated with Aflatoxin B2, AFM2 can be present in their milk and other dairy products. Due to its potential carcinogenic properties, the monitoring of AFM2 levels in the food supply chain is crucial for public health and safety. Accurate and reliable analysis of AFM2 requires robust and efficient sample preparation techniques to isolate the toxin from complex matrices such as milk and dairy products.

These application notes provide detailed protocols for the most common and effective sample preparation techniques for Aflatoxin M2 analysis: Immunoaffinity Chromatography (IAC), Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS). The protocols are designed to be followed in a laboratory setting by trained personnel.

## Comparative Performance of Sample Preparation Techniques

The selection of a sample preparation method depends on various factors, including the sample matrix, required limit of detection, available equipment, and desired sample throughput.

The following table summarizes the quantitative performance of the described techniques for Aflatoxin M2 analysis.

Technique	Sample Matrix	Recovery Rate (%)	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
Immunoaffinity Chromatography (IAC)	Milk	> 80%	0.005 µg/kg (for AFM1)	-	[2]
Milk	73.86 - 85.83% (for AFM1)	-	0.02 µg/L (for AFM1)	[3][4]	
Solid-Phase Extraction (SPE)	Milk	80.22 - 96.21%	0.1 - 0.4 ng/mL	-	[2]
Liquid-Liquid Extraction (LLE)	Raw Cow Milk	70%	1.86 ng/L	6.21 ng/L	[5]
QuEChERS	Peanut	71 - 101%	0.03 - 0.26 ng/g	0.1 - 0.88 ng/g	[6]
Milk Powder	-	< 0.83 pg/mL	< 2.50 pg/mL	[7]	

## Experimental Protocols

### Immunoaffinity Chromatography (IAC) Protocol for Aflatoxin M2 in Milk

Immunoaffinity chromatography is a highly selective technique that utilizes monoclonal antibodies specific to the aflatoxin of interest.[1] This method provides excellent cleanup and concentration of the analyte.

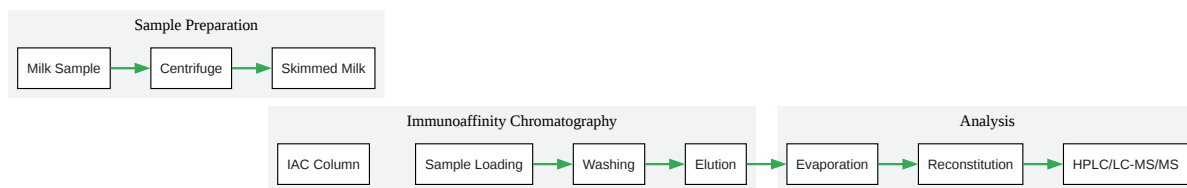
Materials:

- Aflatoxin M2 standard solution
- Immunoaffinity columns specific for Aflatoxin M2 (or total aflatoxins)
- Phosphate Buffered Saline (PBS), pH 7.4
- Methanol, HPLC grade
- Acetonitrile, HPLC grade
- Centrifuge
- Vortex mixer
- Nitrogen evaporator (optional)
- HPLC or LC-MS/MS system

Protocol:

- Sample Preparation:
  - Measure 50 mL of milk into a centrifuge tube.
  - Centrifuge at 2000 x g for 15 minutes to separate the fat layer.
  - Carefully collect the skimmed milk portion.
- Column Equilibration:
  - Allow the immunoaffinity column to reach room temperature before use.[\[1\]](#)
  - Pass 10 mL of PBS through the column to equilibrate the antibody-bound gel.
- Sample Loading:
  - Pass the entire volume of the skimmed milk sample through the immunoaffinity column at a slow, steady flow rate (approximately 1-2 drops per second).

- Washing:
  - Wash the column with 10 mL of PBS to remove unbound matrix components.
  - Follow with a second wash using 10 mL of deionized water to remove residual salts.
  - Dry the column by passing air through it for 5-10 seconds.
- Elution:
  - Elute the bound Aflatoxin M2 from the column by passing 1.5 mL of methanol through the column.
  - Collect the eluate in a clean vial.
  - For enhanced recovery, a second elution with 1.5 mL of methanol can be performed and combined with the first eluate.
- Final Preparation for Analysis:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
  - Reconstitute the residue in a suitable volume of the initial mobile phase for your chromatographic system (e.g., 200  $\mu$ L).
  - Vortex to dissolve the residue.
  - The sample is now ready for injection into the HPLC or LC-MS/MS system.



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### Immunoaffinity Chromatography Workflow

## Solid-Phase Extraction (SPE) Protocol for Aflatoxin M2 in Milk

Solid-phase extraction is a versatile technique that uses a solid sorbent to retain the analyte of interest while the sample matrix passes through. It is an effective method for sample cleanup and concentration.

Materials:

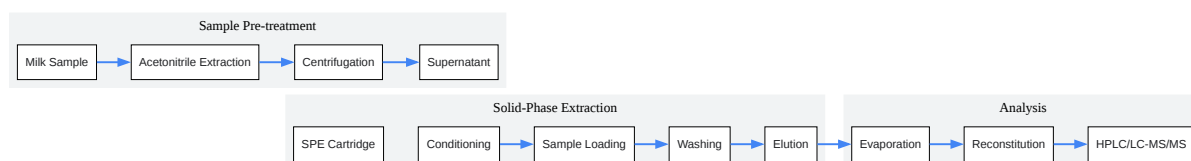
- Aflatoxin M2 standard solution
- C18 SPE cartridges
- Methanol, HPLC grade
- Acetonitrile, HPLC grade
- Deionized water
- Hexane
- SPE vacuum manifold

- Vortex mixer
- Nitrogen evaporator
- HPLC or LC-MS/MS system

Protocol:

- Sample Pre-treatment:
  - To 10 g of milk in a centrifuge tube, add 20 mL of acetonitrile.
  - Vortex for 2 minutes.
  - Centrifuge at 4000 x g for 10 minutes.
  - Collect the supernatant (acetonitrile layer).
- SPE Cartridge Conditioning:
  - Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through it. Do not allow the cartridge to go dry.
- Sample Loading:
  - Dilute the collected supernatant with 20 mL of deionized water.
  - Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.
- Washing:
  - Wash the cartridge with 5 mL of deionized water to remove polar interferences.
  - Follow with a wash of 5 mL of 20% methanol in water to remove less polar interferences.
  - Dry the cartridge under vacuum for 5 minutes.
- Elution:

- Elute the Aflatoxin M2 from the cartridge with 5 mL of acetonitrile.
- Collect the eluate in a clean vial.
- Final Preparation for Analysis:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
  - Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 200 µL).
  - Vortex to dissolve the residue.
  - The sample is now ready for injection into the HPLC or LC-MS/MS system.



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### Solid-Phase Extraction Workflow

## Liquid-Liquid Extraction (LLE) Protocol for Aflatoxin M2 in Milk

Liquid-liquid extraction is a classic technique based on the differential solubility of the analyte in two immiscible liquid phases. It is a simple and cost-effective method for initial sample cleanup.

[8]

Materials:

- Aflatoxin M2 standard solution
- Chloroform
- Sodium sulfate, anhydrous
- Separatory funnel
- Rotary evaporator or nitrogen evaporator
- Vortex mixer
- HPLC or LC-MS/MS system

Protocol:

- Extraction:
  - Place 20 mL of milk into a separatory funnel.
  - Add 20 mL of chloroform to the separatory funnel.
  - Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
  - Allow the layers to separate. The chloroform layer will be at the bottom.
- Phase Separation and Collection:
  - Drain the lower chloroform layer into a clean flask.
  - Repeat the extraction of the aqueous layer with another 20 mL of chloroform.
  - Combine the chloroform extracts.
- Drying:
  - Add a small amount of anhydrous sodium sulfate to the combined chloroform extract to remove any residual water.



- Swirl the flask and allow it to stand for 5-10 minutes.
- Filter the dried extract into a clean round-bottom flask.
- Concentration:
  - Evaporate the chloroform to dryness using a rotary evaporator at 40°C or under a gentle stream of nitrogen.
- Final Preparation for Analysis:
  - Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 200 µL).
  - Vortex to dissolve the residue.
  - The sample is now ready for injection into the HPLC or LC-MS/MS system.



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### Liquid-Liquid Extraction Workflow

## QuEChERS Protocol for Aflatoxin M2 in Milk Powder

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method involves a two-step process of extraction with an organic solvent and salting out, followed by dispersive solid-phase extraction (dSPE) for cleanup.[9] It is a high-throughput method suitable for a wide range of analytes and matrices.

#### Materials:

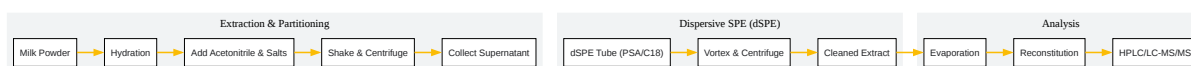
- Aflatoxin M2 standard solution

- Acetonitrile, HPLC grade
- Deionized water
- Magnesium sulfate (MgSO<sub>4</sub>), anhydrous
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Centrifuge tubes (50 mL and 15 mL)
- Centrifuge
- Vortex mixer
- Nitrogen evaporator
- HPLC or LC-MS/MS system

Protocol:

- Sample Hydration and Extraction:
  - Weigh 2 g of milk powder into a 50 mL centrifuge tube.
  - Add 10 mL of deionized water and vortex to reconstitute the milk.
  - Add 10 mL of acetonitrile to the tube.
  - Add the salting-out mixture: 4 g of anhydrous MgSO<sub>4</sub> and 1 g of NaCl.
  - Immediately cap and shake vigorously for 1 minute.
  - Centrifuge at 4000 x g for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:

- Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dSPE mixture: 150 mg of anhydrous MgSO<sub>4</sub>, 50 mg of PSA, and 50 mg of C18.
- Vortex for 30 seconds.
- Centrifuge at 10,000 x g for 5 minutes.
- Final Preparation for Analysis:
  - Carefully transfer the supernatant to a clean vial.
  - Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 200 µL).
  - Vortex to dissolve the residue.
  - Filter through a 0.22 µm syringe filter.
  - The sample is now ready for injection into the HPLC or LC-MS/MS system.



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### QuEChERS Workflow

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- To cite this document: BenchChem. [Application Notes and Protocols for Aflatoxin M2 Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141633#sample-preparation-techniques-for-aflatoxin-m2-analysis]

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